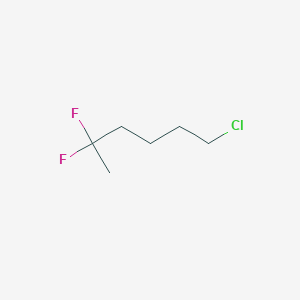

1-Chloro-5,5-difluorohexane

Description

1-Chloro-5,5-difluorohexane (CAS RN 651724-08-2) is a halogenated alkane with the molecular formula C₆H₁₁ClF₂ and an average molecular mass of 156.600 g/mol . Its monoisotopic mass is 156.051734 g/mol, and it is characterized by a primary chlorine substituent at the 1-position and two fluorine atoms at the 5-position of the hexane chain. This compound has been utilized as a reagent in medicinal chemistry, notably in synthetic pathways described by Rybczynski et al. (2004), highlighting its role in the development of bioactive molecules .

Propriétés

Numéro CAS |

651724-08-2 |

|---|---|

Formule moléculaire |

C6H11ClF2 |

Poids moléculaire |

156.60 g/mol |

Nom IUPAC |

1-chloro-5,5-difluorohexane |

InChI |

InChI=1S/C6H11ClF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3 |

Clé InChI |

MMUIXRJHOQQROH-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCCCl)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-chloro-5,5-difluorohexane peut être synthétisé par plusieurs méthodes. Une approche courante implique l'halogénation de l'hexane. Le processus comprend généralement les étapes suivantes :

Fluorination : L'hexane est d'abord fluoré à l'aide d'un agent fluorant tel que le fluorure d'hydrogène (HF) ou un mélange de gaz fluor. Cette étape introduit des atomes de fluor dans la molécule d'hexane.

Chloration : L'hexane fluoré est ensuite soumis à une chloration à l'aide de gaz chlore (Cl2) ou d'autres agents chlorants. Cette étape remplace l'un des atomes d'hydrogène par un atome de chlore, ce qui conduit à la formation de this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Les procédés industriels peuvent impliquer des réacteurs à écoulement continu et des techniques de séparation avancées pour atteindre une production efficace.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la préparation de composés fluorés. Sa structure unique en fait un intermédiaire précieux dans la synthèse de molécules plus complexes.

Biologie : Le composé peut être utilisé dans des études impliquant l'interaction d'hydrocarbures halogénés avec les systèmes biologiques. Il sert de composé modèle pour comprendre le comportement de substances similaires dans les environnements biologiques.

Médecine : La recherche sur les propriétés médicinales potentielles des composés fluorés comprend l'étude du this compound. Ses dérivés peuvent présenter une activité biologique qui pourrait être exploitée à des fins thérapeutiques.

Industrie : Le composé est utilisé dans le développement de produits chimiques et de matériaux spécialisés. Sa nature fluorée confère des propriétés uniques telles qu'une stabilité accrue et une résistance à la dégradation, ce qui le rend utile dans diverses applications industrielles.

5. Mécanisme d'action

Le mécanisme d'action du this compound dépend de son application spécifique. En général, le composé interagit avec des cibles moléculaires par le biais de ses atomes d'halogène. Les atomes de chlore et de fluor peuvent former des liaisons fortes avec d'autres atomes, influençant la réactivité et la stabilité du composé. Par exemple :

Réactions de substitution : L'atome de chlore peut être déplacé par des nucléophiles, conduisant à la formation de nouvelles liaisons chimiques.

Réactions d'élimination : La présence d'atomes de fluor peut stabiliser l'état de transition, facilitant le processus d'élimination.

Applications De Recherche Scientifique

1-Chloro-5,5-difluorohexane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving the interaction of halogenated hydrocarbons with biological systems. It serves as a model compound to understand the behavior of similar substances in biological environments.

Medicine: Research into the potential medicinal properties of fluorinated compounds includes the study of this compound. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: The compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased stability and resistance to degradation, making it useful in various industrial applications.

Mécanisme D'action

The mechanism of action of 1-chloro-5,5-difluorohexane depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the reactivity and stability of the compound. For example:

Substitution Reactions: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.

Elimination Reactions: The presence of fluorine atoms can stabilize the transition state, facilitating the elimination process.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Reactivity and Electronic Effects

- Halogen Position and Reactivity: The primary chlorine in this compound enhances its susceptibility to nucleophilic substitution (SN2) compared to secondary or tertiary chlorides (e.g., 6-chloro-2-hexanol). The electron-withdrawing fluorine atoms at the 5-position may slightly deactivate the carbon chain but stabilize adjacent bonds against elimination .

- This difference may influence reaction rates in fluorination or coupling reactions .

- Ketone Derivatives: 1-Chloro-5,5-dimethyl-3-hexanone introduces a ketone group, which drastically alters reactivity. The carbonyl group facilitates elimination reactions (e.g., HCl removal under basic conditions), a pathway less accessible in the purely aliphatic this compound .

Physicochemical Properties

While direct data on boiling points or solubility for this compound are unavailable, inferences can be drawn from structural analogues:

- Hydrophobicity: The logP (octanol-water partition coefficient) of hydantoin derivatives (e.g., logP = 0.471 for 1-chloro-5,5-dimethylhydantoin) suggests that fluorinated alkanes like this compound may exhibit moderate lipophilicity, favoring membrane permeability in bioactive molecules .

Activité Biologique

1-Chloro-5,5-difluorohexane (CAS Number: 651724-08-2) is a halogenated hydrocarbon that has garnered interest in various fields, particularly in organic chemistry and biological research. This compound's unique structure, characterized by the presence of chlorine and fluorine atoms, influences its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and potential therapeutic uses.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H10ClF2 |

| Molecular Weight | 156.59 g/mol |

| Boiling Point | 70-72 °C |

| Density | 1.36 g/mL |

| Solubility | Soluble in organic solvents |

These properties make it a suitable candidate for various applications in organic synthesis and biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its halogen atoms. The mechanisms include:

1. Substitution Reactions:

The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property is significant in biochemical pathways where halogenated compounds may act as substrates or inhibitors.

2. Elimination Reactions:

The presence of fluorine atoms can stabilize transition states during elimination reactions, potentially influencing metabolic pathways involving halogenated hydrocarbons.

3. Interaction with Enzymes:

Halogenated compounds often interact with enzymes by modifying their active sites or altering their conformations, which can lead to inhibition or activation of enzymatic activity.

Antimicrobial Activity

Research indicates that halogenated hydrocarbons like this compound may exhibit antimicrobial properties. A study investigated the effects of various fluorinated compounds on bacterial growth and found that certain derivatives could inhibit the growth of specific microbial strains. The exact mechanisms remain under investigation but are thought to involve disruption of cell membrane integrity or interference with metabolic processes.

Cytotoxicity and Cancer Research

Preliminary studies have suggested that this compound and its derivatives may possess cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cells was observed in vitro. Further research is needed to elucidate the specific pathways involved and to evaluate its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological implications of halogenated hydrocarbons:

- Case Study 1: A study evaluated the cytotoxic effects of various fluorinated compounds on human breast cancer cells (MCF-7). Results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation.

- Case Study 2: Research on the antimicrobial properties of halogenated compounds revealed that this compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.